REACTION_CXSMILES
|
N1C=CC=CC=1.Cl.[C:8]1([CH3:28])[CH:13]=[C:12]([CH3:14])[CH:11]=[C:10]([CH3:15])[C:9]=1[NH:16][CH:17]=[N:18][C:19]1[C:24]([CH3:25])=[CH:23][C:22]([CH3:26])=[CH:21][C:20]=1[CH3:27]>O>[C:20]1([CH3:27])[CH:21]=[C:22]([CH3:26])[CH:23]=[C:24]([CH3:25])[C:19]=1[NH:18][CH:17]=[N:16][C:9]1[C:8]([CH3:28])=[CH:13][C:12]([CH3:14])=[CH:11][C:10]=1[CH3:15] |f:1.2|
|
Type
|
CUSTOM
|
Details
|
The solution was stirred for 5 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
precipitated
|
Type
|
FILTRATION
|
Details
|
The precipitate was collected by vacuum filtration
|
Type
|
WASH
|
Details
|
washed with cold hexanes (5 mL)
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
C1(=C(C(=CC(=C1)C)C)NC=NC1=C(C=C(C=C1C)C)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.24 g | |
YIELD: PERCENTYIELD | 84% | |
YIELD: CALCULATEDPERCENTYIELD | 100.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |